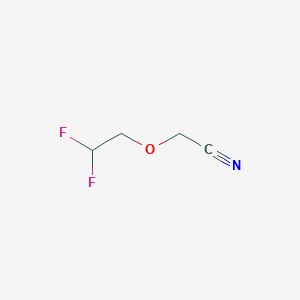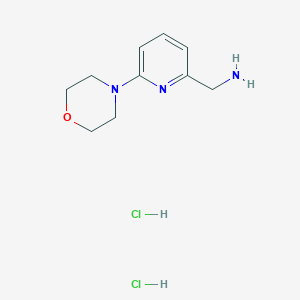
2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide is an organic compound that belongs to the class of cyanoacrylamides. This compound is characterized by the presence of a cyano group (-CN) and an acrylamide moiety (-CONH2) attached to a phenyl ring substituted with a pyridin-4-yl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Mecanismo De Acción
Target of Action
Compounds containing the acrylamide residue are potentially biologically active and can act as precursors in many organic syntheses .
Mode of Action
It has been suggested that the π-π interaction is enhanced, blocking the radiative deactivation pathways . This suggests that the compound may interact with its targets through π-π interactions, a type of non-covalent interaction between aromatic rings.
Biochemical Pathways
Compounds with similar structures have been shown to induce various nuclear features such as chromatin fragmentation and condensation , suggesting that this compound may also affect nuclear processes.
Result of Action
Similar compounds have been shown to induce changes in nuclear features , suggesting that this compound may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide can be achieved through the Knoevenagel condensation reaction. This involves the reaction of 3-(pyridin-4-yl)benzaldehyde with cyanoacetamide in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a DNA-binding agent and its ability to interact with proteins such as bovine serum albumin.
Medicine: Explored for its anticancer properties, particularly against colon and breast cancer cells. It has shown significant cytotoxic activity in vitro.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
- 2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide
- 2-Cyano-3-(4-methoxyphenyl)acrylamide
Uniqueness
2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide is unique due to its pyridin-4-yl substitution, which enhances its ability to interact with biological targets and improves its solubility in aqueous media. This makes it a promising candidate for further development in medicinal chemistry .
Propiedades
IUPAC Name |
(E)-2-cyano-3-(3-pyridin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c16-10-14(15(17)19)9-11-2-1-3-13(8-11)12-4-6-18-7-5-12/h1-9H,(H2,17,19)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSRZVMJSOFOHL-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B2958061.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoate](/img/structure/B2958062.png)
![methyl 2-[(2Z)-6-methoxy-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2958063.png)
![1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2958065.png)
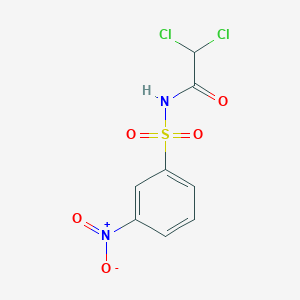
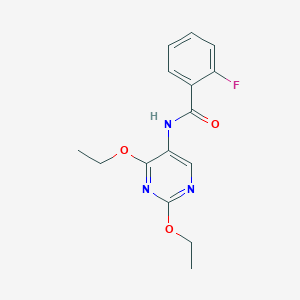
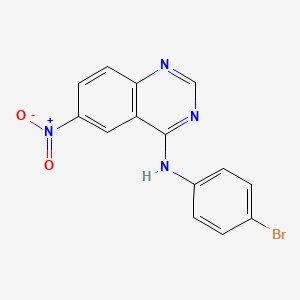
![methyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2958070.png)

![N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2958072.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2958073.png)
